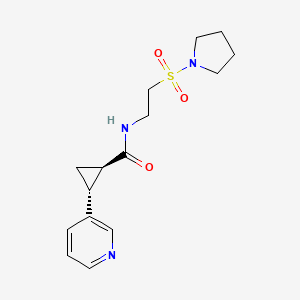![molecular formula C18H19N3O2 B7350899 3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350899.png)
3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a synthetic molecule that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression related to inflammation, glucose metabolism, and lipid metabolism. Activation of PPARγ by this compound leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines, resulting in the attenuation of inflammatory responses.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurological disorders. It has also been shown to improve glucose metabolism and lipid metabolism in animal models of metabolic disorders. Additionally, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide in lab experiments include its ability to target the PPARγ pathway, which is involved in various physiological processes. It is also a synthetic molecule, which allows for precise control over its properties and structure. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
The future directions for research on 3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various scientific research fields. Additionally, further studies are needed to determine its toxicity profile, optimal dosage, and administration route. The development of novel derivatives of this compound with improved properties and efficacy is also an area of future research.
Synthesis Methods
The synthesis of 3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide involves the reaction of 3-hydroxyprop-1-yne and N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-11-3-5-14-4-1-6-15(12-14)18(23)20-16-7-2-8-17(16)21-10-9-19-13-21/h1,4,6,9-10,12-13,16-17,22H,2,7-8,11H2,(H,20,23)/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOWKFXSKLPKDG-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CN=C2)NC(=O)C3=CC=CC(=C3)C#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)C3=CC=CC(=C3)C#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-4-oxo-4-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]butanamide](/img/structure/B7350827.png)
![3-(4-hydroxyphenyl)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B7350831.png)
![(4-hydroxynaphthalen-2-yl)-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methanone](/img/structure/B7350843.png)
![2-[4-(hydroxymethyl)phenoxy]-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethanone](/img/structure/B7350847.png)
![2-(1-acetylazetidin-3-yl)oxy-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethanone](/img/structure/B7350849.png)

![1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]-3-(2H-tetrazol-5-yl)propan-1-one](/img/structure/B7350855.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B7350864.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7350885.png)
![2-hydroxy-5-imidazol-1-yl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350900.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(5-methyltetrazol-1-yl)benzamide](/img/structure/B7350904.png)
![2-[1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-yl]-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350911.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7350914.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-oxo-6H-thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B7350916.png)